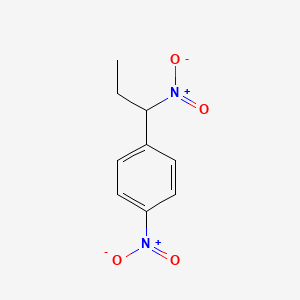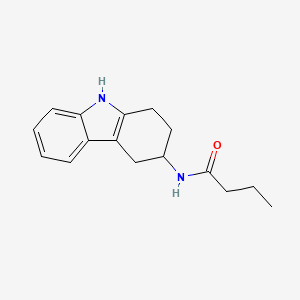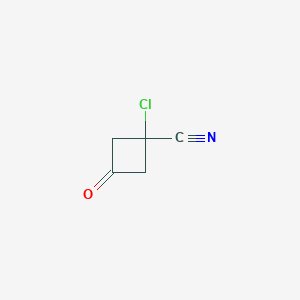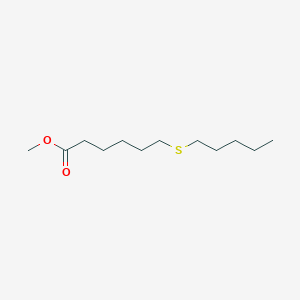
1-Nitro-4-(1-nitropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-4-(1-nitropropyl)benzene is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzene, where a nitro group (NO2) is attached to the benzene ring at the para position, and another nitro group is attached to a propyl chain at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Nitro-4-(1-nitropropyl)benzene can be synthesized through several methods:
Nitration of 4-propylbenzene: This involves the nitration of 4-propylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired product.
Oxidation of 4-nitropropylbenzene: Another method involves the oxidation of 4-nitropropylbenzene using oxidizing agents such as potassium permanganate or chromium trioxide. This method is useful for introducing the nitro group at the 1-position of the propyl chain.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced separation techniques are often employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Nitro-4-(1-nitropropyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.
Oxidation: The propyl chain can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products Formed
Reduction: 1-Amino-4-(1-aminopropyl)benzene.
Substitution: 1-Halo-4-(1-halopropyl)benzene.
Oxidation: 1-Nitro-4-(1-carboxypropyl)benzene.
Aplicaciones Científicas De Investigación
1-Nitro-4-(1-nitropropyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Nitro-4-(1-nitropropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1-Nitro-4-propylbenzene: Similar structure but lacks the additional nitro group on the propyl chain.
4-Nitropropylbenzene: Similar structure but with the nitro group at a different position.
1-Nitro-2-(1-nitropropyl)benzene: Similar structure but with the nitro groups at different positions on the benzene ring.
Uniqueness
1-Nitro-4-(1-nitropropyl)benzene is unique due to the presence of two nitro groups, which impart distinct chemical and biological properties. The positioning of the nitro groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
126661-13-0 |
|---|---|
Fórmula molecular |
C9H10N2O4 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
1-nitro-4-(1-nitropropyl)benzene |
InChI |
InChI=1S/C9H10N2O4/c1-2-9(11(14)15)7-3-5-8(6-4-7)10(12)13/h3-6,9H,2H2,1H3 |
Clave InChI |
VLMYGZZWXFYHEL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)






![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)


![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
